Dual Chlorine Reactivity Enables Sequential Functionalization
The target compound contains two chlorine substituents at the 2- and 4-positions of the pyrimidine ring, whereas the closest mono-chloro analog, tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1092352-55-0, MW = 269.73 g·mol⁻¹), carries only a single reactive halogen . This structural difference directly limits the analog to a single SNAr coupling step, precluding the sequential regioselective derivatization that the dichloro scaffold enables. In contrast, the target compound's two chlorine atoms allow stepwise C–N or C–C bond formation at C-2 and C-4, doubling the maximum number of unique substitution products obtainable from a single intermediate .
| Evidence Dimension | Number of reactive sites for sequential SNAr |
|---|---|
| Target Compound Data | Two chlorine leaving groups (C-2 and C-4) |
| Comparator Or Baseline | Mono-chloro analog (CAS 1092352-55-0): one chlorine leaving group |
| Quantified Difference | Two vs. one reactive site; doubles maximum sequential derivatization products |
| Conditions | Structural comparison based on molecular formula and connectivity; SNAr reactivity inferred from pyrimidine ring electronics |
Why This Matters
Procurement of the dichloro scaffold offers a single intermediate capable of yielding twice the number of sequential substitution products, reducing the number of distinct building blocks a discovery group must inventory.
